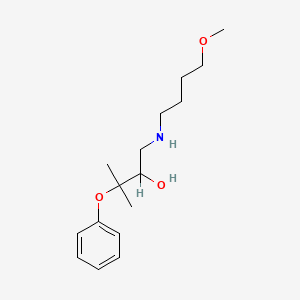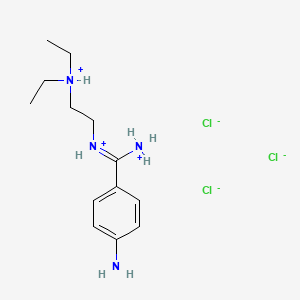
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a diethylaminoethyl group, and a benzamidine moiety, all contributing to its distinct chemical properties.
准备方法
The synthesis of 4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride typically involves multiple steps, starting with the preparation of the benzamidine core. One common method involves the reaction of 4-nitrobenzamidine with diethylamine in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon. This reduction step converts the nitro group to an amino group, forming 4-Amino-N-(2-diethylaminoethyl)benzamidine. The final step involves the addition of hydrochloric acid to form the trihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced further to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzamidine moiety can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified benzamidine derivatives with altered functional groups.
科学研究应用
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays to study enzyme activity, particularly proteases, due to its ability to inhibit certain enzymes.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzamidine moiety is known to bind to the active sites of proteases, inhibiting their activity by forming stable complexes. This inhibition can modulate various biological pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
相似化合物的比较
4-Amino-N-(2-diethylaminoethyl)benzamidine trihydrochloride can be compared with other similar compounds, such as:
Benzamidine: A simpler analogue that lacks the diethylaminoethyl group but shares the benzamidine core, used primarily as a protease inhibitor.
4-Amino-N-(2-dimethylaminoethyl)benzamidine: Similar in structure but with dimethylaminoethyl instead of diethylaminoethyl, affecting its solubility and binding properties.
N-(2-Diethylaminoethyl)-4-nitrobenzamidine: A precursor in the synthesis of this compound, with a nitro group instead of an amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
62979-83-3 |
|---|---|
分子式 |
C13H25Cl3N4 |
分子量 |
343.7 g/mol |
IUPAC 名称 |
2-[(4-aminophenyl)-azaniumylmethylidene]azaniumylethyl-diethylazanium;trichloride |
InChI |
InChI=1S/C13H22N4.3ClH/c1-3-17(4-2)10-9-16-13(15)11-5-7-12(14)8-6-11;;;/h5-8H,3-4,9-10,14H2,1-2H3,(H2,15,16);3*1H |
InChI 键 |
AMETVIQLDOWSOW-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC[NH+]=C(C1=CC=C(C=C1)N)[NH3+].[Cl-].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


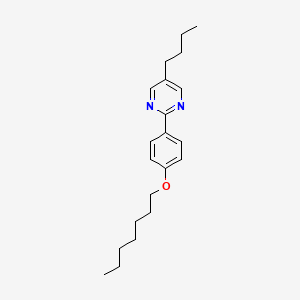
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
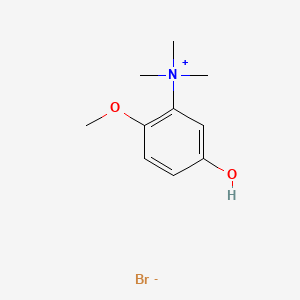
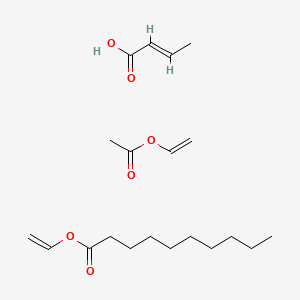
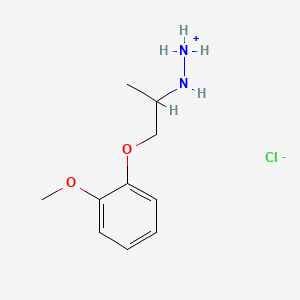
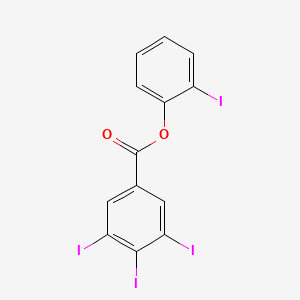
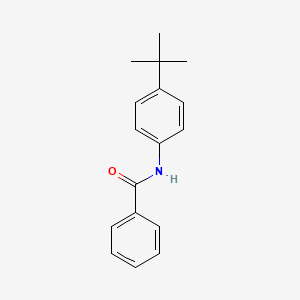
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)

![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)

